
Metazachlor-2-hydroxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metazachlor-2-hydroxy is a chemical compound primarily known for its herbicidal properties. It is a derivative of metazachlor, a chloroacetamide herbicide widely used in agriculture to control annual grasses and broadleaf weeds. This compound is one of the transformation products of metazachlor, formed through various environmental processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metazachlor-2-hydroxy involves the introduction of a hydroxyl group into the metazachlor molecule. One common method includes the reaction of metazachlor with hydroxylating agents under controlled conditions. For instance, metazachlor can be reacted with hydrogen peroxide in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where metazachlor is subjected to hydroxylation. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformation.
Chemical Reactions Analysis
Types of Reactions
Metazachlor-2-hydroxy undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the oxidizing agent and conditions.
Reduction: Under specific conditions, this compound can be reduced to simpler compounds.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide. The reactions are typically carried out in aqueous or gaseous phases.
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted compounds depending on the reagents used.
Scientific Research Applications
Metazachlor-2-hydroxy has several applications in scientific research:
Chemistry: It is used as a model compound to study the environmental fate and transformation of herbicides.
Biology: Research on its effects on plant physiology helps in understanding herbicide action and resistance mechanisms.
Medicine: Studies on its potential toxicological effects contribute to the assessment of herbicide safety.
Industry: It is used in the development of new herbicidal formulations and in environmental monitoring to track herbicide residues.
Mechanism of Action
Metazachlor-2-hydroxy exerts its herbicidal effects by inhibiting the synthesis of very-long-chain fatty acids in plants. This inhibition disrupts cell division and tissue differentiation, leading to the death of the target weeds. The molecular targets include enzymes involved in fatty acid elongation pathways.
Comparison with Similar Compounds
Similar Compounds
Metazachlor: The parent compound, widely used as a herbicide.
Acetochlor: Another chloroacetamide herbicide with similar properties.
Alachlor: A related compound with a similar mode of action.
Uniqueness
Metazachlor-2-hydroxy is unique due to its specific hydroxylation, which affects its environmental behavior and degradation pathways. This transformation product can provide insights into the environmental impact and persistence of metazachlor in agricultural settings.
Properties
CAS No. |
125709-81-1 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.309 |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-hydroxy-N-(pyrazol-1-ylmethyl)acetamide |
InChI |
InChI=1S/C14H17N3O2/c1-11-5-3-6-12(2)14(11)17(13(19)9-18)10-16-8-4-7-15-16/h3-8,18H,9-10H2,1-2H3 |
InChI Key |
IQUFNHHHOOCCDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CO |
Synonyms |
Metazachlor-2-hydroxy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






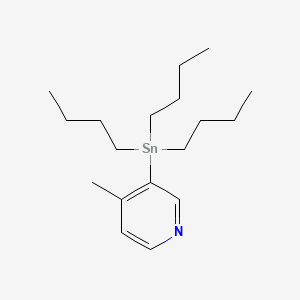
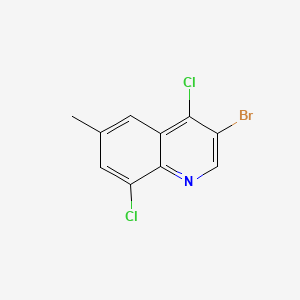
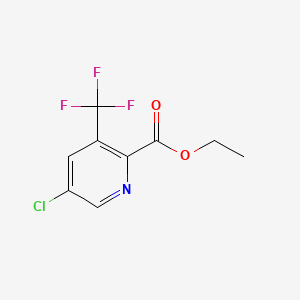
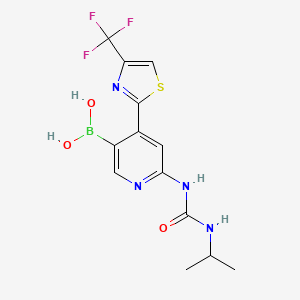
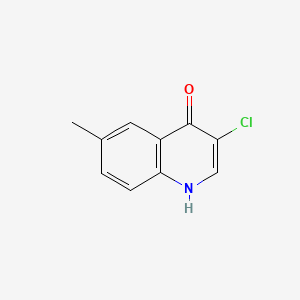
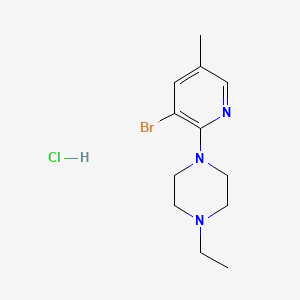
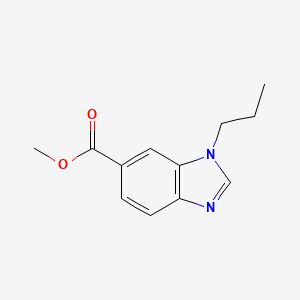
![methyl 3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598700.png)
![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B598701.png)
